Butyldichlorophosphite

Description

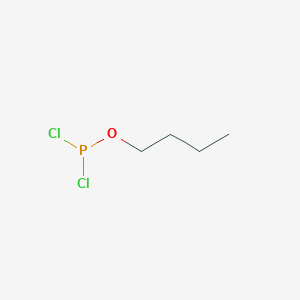

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butoxy(dichloro)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2OP/c1-2-3-4-7-8(5)6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRYMPHSJMTKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382876 | |

| Record name | butyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10496-13-6 | |

| Record name | butyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butyldichlorophosphite

Established Synthetic Pathways for Alkyl Dichlorophosphites

The traditional and most direct methods for synthesizing alkyl dichlorophosphites, including butyldichlorophosphite, rely on readily available phosphorus precursors.

Synthesis from Phosphorus Trichloride (B1173362) Precursors

The primary industrial and laboratory-scale synthesis of alkyl dichlorophosphites involves the controlled reaction of phosphorus trichloride (PCl3) with an appropriate alcohol. In the case of this compound, n-butanol is the alcohol of choice.

The reaction is typically a nucleophilic substitution where one of the chlorine atoms on the PCl3 molecule is replaced by an alkoxy group (in this case, a butoxy group). The general reaction is as follows:

PCl₃ + CH₃(CH₂)₃OH → CH₃(CH₂)₃OPCl₂ + HCl

This reaction is an equilibrium process and must be carefully controlled to prevent further substitution, which would lead to the formation of dibutyl chlorophosphite and tributyl phosphite (B83602). To favor the formation of the desired this compound, the stoichiometry is key; typically, an excess of phosphorus trichloride is used. The reaction is often carried out at low temperatures to manage its exothermic nature and to minimize the formation of byproducts. The hydrogen chloride (HCl) gas generated during the reaction is usually removed to help drive the equilibrium toward the product side.

A general method for preparing alkylphosphonous dichlorides involves forming a complex from an alkyl halide, phosphorus trichloride, and aluminum chloride, which is then reduced. researchgate.net While this produces a C-P bond rather than a C-O-P bond, it demonstrates the versatility of PCl3 as a precursor in organophosphorus synthesis. The industrial synthesis of related compounds like dialkyl H-phosphonates also starts from the reaction of phosphorus trichloride with alcohols, highlighting the importance of this fundamental transformation. mdpi.com

| Reactant 1 | Reactant 2 | Product | Key Conditions | Primary Byproduct |

|---|---|---|---|---|

| Phosphorus Trichloride (PCl₃) | n-Butanol | This compound | Low temperature, controlled stoichiometry (excess PCl₃) | Hydrogen Chloride (HCl) |

Reaction Mechanisms in Primary Dichlorophosphite (B8498940) Formation

The formation of this compound from phosphorus trichloride and butanol proceeds through a nucleophilic substitution mechanism. The mechanism can be described in two main steps:

Nucleophilic Attack: The oxygen atom of the butanol molecule, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic phosphorus atom of the phosphorus trichloride molecule. This forms a transient, unstable intermediate species.

Elimination of HCl: The intermediate then collapses, leading to the elimination of a molecule of hydrogen chloride. The proton is abstracted from the oxygen atom, and a chloride ion is expelled from the phosphorus center, resulting in the formation of this compound.

This reaction pathway is analogous to the mechanisms observed in the conversion of alcohols to other compounds using phosphorus halides, which often proceed via an SN2-type mechanism where the alcohol's hydroxyl group is converted into a better leaving group. libretexts.org The phosphorus center in PCl3 is highly susceptible to attack by nucleophiles like alcohols, initiating the substitution cascade.

Advanced and Sustainable Synthetic Approaches

In line with the broader goals of modern chemistry, research has been directed toward developing more efficient, selective, and environmentally benign methods for synthesizing organophosphorus compounds.

Catalytic Methods for Dichlorophosphite Synthesis

While the direct synthesis from PCl3 is common, catalytic approaches are being explored to improve selectivity and reaction conditions. Although specific catalytic methods for the direct synthesis of this compound are not widely documented, related advancements in phosphite chemistry are noteworthy. For instance, highly efficient catalytic methods have been developed for the synthesis of phosphite diesters using zinc(II) catalysts. researchgate.net These methods allow for the consecutive introduction of two alcohol molecules onto a phosphorus center under mild conditions. researchgate.net

Furthermore, alternative strategies to enhance selectivity in reactions with PCl3 involve using less nucleophilic reagents. For example, the use of organozinc reagents instead of more reactive Grignard or organolithium compounds has been shown to prevent side reactions like multiple substitutions on the phosphorus center when synthesizing dichlorophosphines. chemistryviews.org This principle of moderating reagent reactivity could be applied to the synthesis of dichlorophosphites to improve yields and reduce the formation of undesired byproducts.

Development of Greener Chemical Processes

The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.org In the context of phosphite synthesis, this translates to several potential improvements over the traditional PCl3 route.

Key areas for developing greener processes include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, can significantly reduce chemical waste. acgpubs.org This approach has been successfully used for synthesizing α-hydroxyphosphonates. acgpubs.org

Alternative Phosphorus Sources: The reliance on moisture-sensitive and toxic PCl3 is a drawback. Research into alternative phosphorus sources, such as sodium hypophosphite, which is stable and cost-effective, is underway for synthesizing various organophosphorus compounds. mdpi.com

Mechanochemistry: A solvent-free mechanochemical approach has been demonstrated for the reduction of condensed phosphates to produce phosphite, circumventing the need for white phosphorus and other hazardous chemicals. acs.org This highlights a potential pathway for more sustainable phosphorus chemistry. acs.org

Improved Atom Economy: The traditional synthesis generates HCl as a byproduct, which lowers the atom economy. mdpi.com Catalytic or alternative pathways that minimize such byproducts are a key goal of green chemistry in this field. rsc.orgnih.gov

Purification and Handling Considerations for Research Applications

This compound is a reactive chemical intermediate that requires careful handling and purification.

Purification: Following synthesis, this compound is typically purified by distillation. chemistryviews.org Due to its sensitivity to moisture, this process must be conducted under anhydrous conditions, often under reduced pressure to avoid thermal decomposition.

Handling: As a phosphorus halide derivative, this compound is sensitive to moisture. It readily hydrolyzes in the presence of water, breaking down into other phosphorus compounds. Therefore, it must be stored and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Samples are often handled using Schlenk line or glovebox techniques, and reactions involving this reagent require the use of anhydrous solvents.

Chemical Reactivity and Reaction Mechanisms of Butyldichlorophosphite

Fundamental Reactivity Patterns of Dichlorophosphites

The reactivity of dichlorophosphites is dominated by the phosphorus(III) center, which is electron-deficient due to the presence of two electronegative chlorine atoms. This makes it a prime target for electron-rich species (nucleophiles).

The most fundamental reaction pathway for butyldichlorophosphite involves the nucleophilic substitution of its chlorine atoms. The phosphorus-chlorine bond is polarized, with the phosphorus atom carrying a partial positive charge, making it highly susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular mechanism, analogous to an Sₙ2 reaction, involving the formation of a transient pentacoordinate intermediate or transition state.

A general representation of this substitution is: BuO-PCl₂ + Nu⁻ → BuO-P(Nu)Cl + Cl⁻ BuO-P(Nu)Cl + Nu⁻ → BuO-P(Nu)₂ + Cl⁻

The reaction can be stepwise, allowing for the synthesis of asymmetrically substituted products if different nucleophiles are used sequentially. Common nucleophiles include water, alcohols, amines, and thiols.

Table 1: Products of Nucleophilic Substitution with this compound

| Nucleophile (Nu-H) | Product Name | Product Structure |

|---|---|---|

| Water (H₂O) | Butyl phosphorodichloridite Hydrolysis Product (Butyl phosphorous acid) | C₄H₉OP(O)H(OH) |

| Ethanol (B145695) (C₂H₅OH) | Dibutyl ethyl phosphite (B83602) | (C₄H₉O)P(OC₂H₅)₂ |

| Diethylamine ((C₂H₅)₂NH) | Butyl N,N,N',N'-tetraethylphosphorodiamidite | C₄H₉OP(N(C₂H₅)₂)₂ |

Hydrolysis and alcoholysis are specific, and highly significant, examples of nucleophilic substitution reactions for alkyl dichlorophosphites.

Hydrolysis: The reaction of this compound with water is typically vigorous. In a controlled reaction, often in the presence of a base like triethylamine (B128534) to sequester the HCl byproduct, water acts as the nucleophile. dtic.mil The initial substitution of one chlorine atom yields a highly unstable intermediate that can undergo further reaction. The complete hydrolysis ultimately leads to the formation of butyl phosphorous acid and hydrochloric acid. The kinetics of hydrolysis for organophosphorus compounds can be complex and are often pH-dependent. researchgate.net

Alcoholysis: Similarly, alcohols (R'OH) react readily with this compound to displace the chlorine atoms and form trialkyl phosphites. This reaction is a standard method for synthesizing mixed phosphites (where the alkyl groups are different). For example, reacting this compound with two equivalents of ethanol in the presence of a base would yield dibutyl ethyl phosphite. The study of reactions between alkyl dichlorophosphites and various alcohols has been a subject of significant research in organophosphorus chemistry. scispace.com

Reactions with Unsaturated Organic Substrates

This compound can engage in reactions with unsaturated systems, such as alkenes and dienes, to form cyclic phosphorus compounds. These reactions are synthetically valuable for creating phosphorus-containing heterocycles.

A key reaction of this compound is its ability to undergo cycloaddition with conjugated dienes, such as 1,3-butadiene (B125203) (divinyl). This type of reaction, often referred to as the McCormack reaction, is a powerful method for synthesizing five-membered rings containing phosphorus. In this process, the dichlorophosphite (B8498940) adds across the 1,4-positions of the diene system. The initial adduct subsequently undergoes dehydrohalogenation or other transformations to yield the final heterocyclic product.

The reaction between this compound and a conjugated diene like 1,3-butadiene leads to the formation of a phospholene oxide precursor. Specifically, the reaction yields 1-butoxy-1-chloro-2,5-dihydrophosphole-1-oxide. Subsequent hydrolysis or reduction can convert this intermediate into various phospholene derivatives. Phospholenes are five-membered unsaturated rings containing a phosphorus atom and are important intermediates in synthetic organophosphorus chemistry.

Table 2: Formation of Phospholene Heterocycles from this compound

| Diene Substrate | Initial Adduct Structure | Final Heterocycle Class |

|---|---|---|

| 1,3-Butadiene (Divinyl) |  | Phospholene Oxide |

| Isoprene (2-methyl-1,3-butadiene) |  | Methyl-substituted Phospholene Oxide |

| Chloroprene (2-chloro-1,3-butadiene) |  | Chloro-substituted Phospholene Oxide |

The mechanism of the reaction between dichlorophosphites and dienes is generally considered a pericyclic process. It can be classified as a [4+1] cycloaddition, where the phosphorus atom provides one atom to the four-carbon diene system to form the five-membered ring. Mechanistic investigations, often compared to the well-studied Diels-Alder reaction, suggest that the reaction may proceed through a concerted pathway. The stereochemistry of the diene is often preserved in the product, which supports a concerted mechanism. The precise nature of the transition state and whether the reaction is truly concerted or proceeds via a stepwise ionic or radical mechanism can depend on the specific reactants and reaction conditions. These cycloaddition reactions are fundamental for building complex organophosphorus ring systems. researchgate.net

Electrophilic and Radical Reactions Involving this compound

Similarly, the participation of this compound in radical reactions is not well-documented. In principle, the P-Cl bonds could undergo homolytic cleavage under radical conditions, or the phosphorus atom could react with radical species. However, without specific experimental evidence, any discussion on reaction pathways, intermediates, and product formation remains speculative.

Role in Phosphorylation and Transesterification Reactions

This compound is a logical precursor for the synthesis of various phosphorus-containing compounds, including those formed through phosphorylation and transesterification.

Mechanistic Elucidation of P-O Bond Formation

The formation of a phosphorus-oxygen (P-O) bond is central to phosphorylation and transesterification reactions. With this compound, the reaction with an alcohol would likely proceed via a nucleophilic attack of the alcohol's oxygen on the electrophilic phosphorus atom. This would lead to the displacement of a chloride ion, a good leaving group, and the formation of a new P-O bond. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the phosphorus atom of this compound.

Transition State: A trigonal bipyramidal transition state is formed.

Chloride Elimination: A chloride ion is eliminated, resulting in the formation of an alkoxy- or aryloxydichlorophosphite.

Further reaction with another alcohol molecule can lead to the formation of a phosphite triester.

Stereochemical Aspects of Phosphorylation Reactions

The stereochemical outcome of phosphorylation reactions is of significant interest, particularly when chiral alcohols are involved. If the reaction proceeds through an S(_N)2-type mechanism at the phosphorus center, an inversion of configuration at the phosphorus atom would be expected. However, factors such as the nature of the substrate, the reaction conditions, and the presence of catalysts can influence the stereochemical course of the reaction. Without specific studies on this compound, it is not possible to definitively state the stereochemical preferences of its phosphorylation reactions.

Comparative Reactivity with Other Alkyldichlorophosphites

A comparative analysis of the reactivity of this compound with other alkyldichlorophosphites, such as methyldichlorophosphite or ethyldichlorophosphite, would be valuable for understanding structure-reactivity relationships. It is generally expected that the reactivity would be influenced by both steric and electronic effects of the alkyl group.

The butyl group in this compound is larger than a methyl or ethyl group, which could lead to increased steric hindrance around the phosphorus atom. This might decrease the rate of reaction with bulky nucleophiles. Electronically, the butyl group is an electron-donating group, which could slightly increase the nucleophilicity of the phosphorus atom compared to its smaller counterparts, although the inductive effect is generally considered to be modest.

A hypothetical reactivity trend might be:

Methyldichlorophosphite > Ethyldichlorophosphite > this compound

General searches were conducted on the topics of:

this compound as a reactive intermediate in organic transformations, including as a precursor to phosphorus-ylides and in carbonyl activation and olefination strategies.

Its role in the synthesis of phosphorus-containing ligands, specifically the design and preparation of butyl-derived phosphine (B1218219) and phosphite ligands and their subsequent application in homogeneous transition metal catalysis (palladium, copper, and nickel).

Its involvement in multi-component reactions and cascade processes.

The search results provided general information on these synthetic methodologies but did not yield any documents that specifically mentioned or detailed the use of this compound in these applications. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the available information.

Catalytic and Reagent Applications of Butyldichlorophosphite in Advanced Organic Synthesis

Butyldichlorophosphite as a Building Block for Complex Molecules

This compound emerges as a versatile and reactive building block in the field of organic synthesis, primarily serving as a precursor for the introduction of phosphorus-containing moieties into more complex molecular architectures. Its utility stems from the two reactive chlorine atoms, which can be sequentially or simultaneously displaced by a variety of nucleophiles, and the trivalent phosphorus center, which can undergo oxidation to the more stable pentavalent state. This reactivity profile allows for the construction of a diverse array of organophosphorus compounds, including phosphite (B83602) esters, phosphonates, and phosphoramidites, which are themselves valuable intermediates in the synthesis of intricate molecules.

One of the fundamental applications of this compound as a building block is in the synthesis of unsymmetrical phosphite esters. By carefully controlling the reaction conditions, the two chlorine atoms can be substituted in a stepwise manner with different alcohols or phenols. This stepwise substitution is crucial for creating chiral phosphite ligands, which are instrumental in asymmetric catalysis. For instance, reaction of this compound with one equivalent of a chiral diol can yield a cyclic chlorophosphite, which can then be reacted with another alcohol or amine to generate a chiral bidentate or monodentate ligand. These ligands are pivotal in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and hydroformylation, enabling the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

The conversion of this compound into phosphonates represents another significant application. This is typically achieved through the Michaelis-Arbuzov reaction. Initially, the butoxy group and one of the chloro groups of this compound are replaced by reaction with alcohols to form a dialkyl or diaryl phosphite. This intermediate is then reacted with an alkyl or aryl halide. The trivalent phosphorus atom attacks the electrophilic carbon of the halide, leading to the formation of a phosphonium (B103445) intermediate, which subsequently rearranges to the thermodynamically more stable pentavalent phosphonate (B1237965). This methodology provides a robust route to a wide range of phosphonates, which are important structural motifs in medicinal chemistry and materials science.

Furthermore, this compound is a key starting material for the synthesis of phosphoramidites, which are indispensable reagents in the solid-phase synthesis of oligonucleotides. In this context, this compound is first reacted with a protected nucleoside, where the 5'-hydroxyl group displaces one of the chlorine atoms. The resulting intermediate is then reacted with a secondary amine, such as diisopropylamine, to afford the corresponding phosphoramidite (B1245037). The butoxy group in the initial this compound can influence the reactivity and stability of the resulting phosphoramidite, making its selection an important parameter in optimizing oligonucleotide synthesis.

The reactivity of the P-Cl bonds in this compound also allows for its use in the synthesis of phosphine (B1218219) oxides and other organophosphorus compounds through reactions with Grignard reagents or other organometallic nucleophiles. The stepwise displacement of the chlorine atoms by different organic groups can lead to the formation of chiral phosphinites, which can be subsequently oxidized to chiral phosphine oxides, valuable ligands and catalysts in their own right.

The following table summarizes the key transformations of this compound and the resulting classes of complex molecules:

| Starting Material | Reagent(s) | Product Class | Application of Product |

| This compound | 1. Chiral Diol; 2. Alcohol/Amine | Chiral Phosphite Ligands | Asymmetric Catalysis |

| This compound | 1. Alcohols; 2. Alkyl/Aryl Halide (Arbuzov Reaction) | Phosphonates | Medicinal Chemistry, Materials Science |

| This compound | 1. Protected Nucleoside; 2. Secondary Amine | Phosphoramidites | Oligonucleotide Synthesis |

| This compound | Grignard Reagents/Organometallics, then Oxidation | Chiral Phosphine Oxides | Ligands and Catalysts |

Synthesis and Exploration of Butyldichlorophosphite Derivatives and Analogues

Butylphosphonic Acid Dichlorides and their Synthesis

Butylphosphonic acid dichlorides are oxidized derivatives of butyldichlorophosphite, featuring a phosphorus(V) center. These compounds are important intermediates in their own right, particularly for creating phosphonate (B1237965) esters. The synthesis of these dichlorides typically involves the chlorination of corresponding butylphosphonic acid esters or butylphosphine (B8573194) derivatives.

Several methods have been established for the synthesis of alkylphosphonic dichlorides. One common approach is the chlorination of dialkyl alkylphosphonates. For instance, diethyl n-butanephosphonate can be converted to n-butylphosphonic acid dichloride by treatment with chlorinating agents like phosphorus pentachloride (PCl₅) at elevated temperatures.

Another effective method involves the reaction of a phosphine (B1218219) with a chlorinating agent. For example, sec-butylphosphine can be reacted with sulfuryl chloride (SO₂Cl₂) in a solvent such as toluene. This reaction is exothermic and requires careful temperature control to achieve high yields, which can exceed 80%. The process involves adding the phosphine solution dropwise to the sulfuryl chloride, maintaining the temperature between 20°C and 30°C, followed by heating to complete the reaction and remove gaseous byproducts.

The table below summarizes key synthetic routes to butylphosphonic acid dichlorides.

| Starting Material | Reagents | Key Conditions | Product |

| Diethyl n-butanephosphonate | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) | Elevated temperature (~110°C) for several hours | n-Butylphosphonic acid dichloride |

| sec-Butylphosphine | Sulfuryl chloride (SO₂Cl₂) | Toluene solvent, initial temp. 20-30°C, followed by heating to ~60°C | sec-Butylphosphonic acid dichloride |

Preparation and Reactivity of Butylphosphonates and Butylphosphonites

Butylphosphonites are typically prepared by the alcoholysis of this compound. The reaction with two equivalents of an alcohol (R'OH) in the presence of a base (to scavenge the HCl byproduct) yields a dialkyl butylphosphonite (BuP(OR')₂). These P(III) compounds are key intermediates for forming P(V) butylphosphonates.

The most prominent reaction of phosphonites is the Michaelis-Arbuzov reaction. In this reaction, a dialkyl butylphosphonite is treated with an alkyl halide (R''X), leading to the formation of a butylphosphonate, R''(Bu)P(O)(OR'). This reaction proceeds via a phosphonium (B103445) intermediate and is a fundamental method for creating P-C bonds in phosphonate synthesis.

The reactivity of the resulting phosphonates is influenced by substituents on the carbon atom adjacent (α) or beta (β) to the phosphorus atom. For example, the presence of a good leaving group at the β-position can lead to elimination reactions under basic conditions, producing alkenylphosphonates. uct.ac.za

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | 2 R'OH / Base | Alcoholysis | Dialkyl Butylphosphonite (BuP(OR')₂) |

| Dialkyl Butylphosphonite | R''X (Alkyl Halide) | Michaelis-Arbuzov | Butylphosphonate (R''(Bu)P(O)(OR')) |

Synthesis of Chiral Phosphorus Compounds Derived from this compound

The creation of chiral phosphorus centers is of significant interest for applications in asymmetric catalysis and medicinal chemistry. mdpi.comnih.gov this compound can serve as a starting point for generating P-stereogenic compounds. One strategy involves reacting this compound with a chiral auxiliary, such as a chiral diol or amino alcohol. This reaction forms a diastereomeric mixture of cyclic phosphites that can potentially be separated or used in diastereoselective reactions.

Another approach involves nucleophilic substitution on the phosphorus center using chiral reagents. Catalytic methods have been developed for the asymmetric synthesis of phosphonates and other P(V) compounds. mdpi.commdpi.com For example, a racemic H-phosphinate can be coupled with an alcohol in the presence of a chiral nucleophilic catalyst to produce enantioenriched phosphonate products. mdpi.com While not starting directly from this compound, this principle can be adapted. A butylphosphonite derived from this compound could undergo asymmetric oxidation or other transformations to install chirality at the phosphorus center.

Key strategies for inducing chirality include:

Use of Chiral Auxiliaries: Reacting this compound with enantiopure alcohols or amines to form diastereomeric intermediates.

Asymmetric Catalysis: Employing chiral catalysts to direct the stereochemical outcome of reactions at the phosphorus center, such as in asymmetric hydrogenations or coupling reactions. nih.govmdpi.com

Resolution: Separation of a racemic mixture of a chiral this compound derivative, for example, through classical resolution with a chiral resolving agent.

Heteroatom-Substituted Butylphosphite Derivatives

The chlorine atoms in this compound can be readily displaced by heteroatom nucleophiles other than oxygen, such as sulfur and nitrogen, to create a diverse range of derivatives.

Thiophosphite Derivatives: Reaction of this compound with thiols (R'SH) or dithiols yields butyl thio- or dithiophosphites. These sulfur-containing analogues are valuable precursors for synthesizing thiophosphonates, which have applications in various fields. The synthesis of related organophosphorus compounds containing P-S bonds is a well-established area of research. mdpi.com

Phosphoramidite (B1245037) Derivatives: The reaction with primary or secondary amines (R'₂NH) in the presence of a base leads to the formation of butyl phosphoramidites. These compounds, particularly those derived from chiral amines or amino alcohols, are important reagents in organic synthesis, most notably in the automated synthesis of oligonucleotides. The P-N bond in phosphoramidites is reactive towards proton sources, making them effective phosphitylating agents.

Derivatives for Specialized Chemical Applications (e.g., as precursors for other organophosphorus compounds)

Derivatives of this compound are valuable intermediates for a variety of specialized applications. Their utility stems from the ease with which the phosphorus center can be functionalized to create compounds with specific electronic and steric properties.

Ligands for Catalysis: Butylphosphonic dichloride and its derivatives can be used to synthesize phosphonate esters and other structures that serve as ligands in transition-metal catalysis. Organophosphorus compounds are central to many catalytic processes, including cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.

Precursors for Flame Retardants: Alkylphosphonic dichlorides are precursors to phosphonates that can be incorporated into polymers to impart flame-retardant properties. For example, methylphosphonic dichloride is an intermediate for flame retardants like dimethyl pentaerythritol (B129877) diphosphonate. google.com Butyl derivatives can be explored for similar purposes.

Intermediates for Biologically Active Molecules: Organophosphorus compounds are integral to many agrochemicals and pharmaceuticals. mdpi.com While specific applications for butyl derivatives must be carefully evaluated, the synthetic routes established from this compound provide access to a chemical space that includes potential pesticides and therapeutic agents.

Materials for Electronic Devices: Organophosphorus compounds, including phosphines and phosphine oxides, have been investigated for use in electronic devices such as organic light-emitting diodes (OLEDs). rsc.org The synthetic versatility offered by this compound allows for the creation of novel phosphorus-containing materials with tailored electronic properties.

Advanced Spectroscopic Characterization of Butyldichlorophosphite and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of butyldichlorophosphite, offering detailed insights into the phosphorus center and the associated butyl moiety.

Phosphorus-31 NMR for P-Centric Structural and Electronic Insights

Phosphorus-31 NMR (³¹P NMR) spectroscopy provides a direct probe into the chemical environment of the phosphorus nucleus. The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR analysis. The chemical shift (δ) in ³¹P NMR is particularly informative about the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus atom.

For this compound, a trivalent P(III) compound with the structure CH₃CH₂CH₂CH₂-O-PCl₂, the phosphorus atom is bonded to one electronegative butoxy group and two highly electronegative chlorine atoms. This electronic environment results in a significant deshielding of the phosphorus nucleus. Consequently, the ³¹P NMR spectrum of this compound is expected to exhibit a single resonance in the far downfield region. Based on data for analogous compounds, such as alkyldichlorophosphites and other P(III) halides, the chemical shift for this compound is anticipated to be in the range of δ = 180–200 ppm (relative to 85% H₃PO₄). This distinct chemical shift allows for easy identification of the dichlorophosphite (B8498940) functionality and can be used to monitor its conversion to other phosphorus compounds, which will appear in different characteristic regions of the ³¹P NMR spectrum.

Carbon-13 and Proton NMR for Organic Moiety Analysis

While ³¹P NMR focuses on the phosphorus center, Carbon-13 (¹³C) and Proton (¹H) NMR spectroscopy provide detailed information about the structure and connectivity of the n-butyl group.

In the ¹H NMR spectrum , the four distinct sets of protons in the n-butyl chain (CH₃-CH₂-CH₂-CH₂-O-) will give rise to four separate signals. The protons on the carbon adjacent to the oxygen (α-protons) are the most deshielded and will appear furthest downfield, typically around δ = 3.8–4.2 ppm . This signal will appear as a triplet due to coupling with the adjacent methylene (B1212753) (β) protons. Furthermore, these α-protons will also exhibit coupling to the ³¹P nucleus, resulting in a further splitting of the triplet into a doublet of triplets (or a more complex multiplet). The other methylene protons (β and γ) will appear as complex multiplets in the upfield region (δ ≈ 1.4–1.8 ppm), while the terminal methyl (δ) protons will appear as a triplet at approximately δ = 0.9–1.0 ppm .

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the n-butyl group. The carbon atom bonded to the oxygen (Cα) will be the most downfield signal, expected in the range of δ = 65–75 ppm , and will appear as a doublet due to two-bond coupling with the ³¹P nucleus (²J(P,C)). The other carbon signals will appear at higher fields, with their chemical shifts influenced by their distance from the electronegative phosphite (B83602) group. The Cβ carbon will also show coupling to the phosphorus atom (³J(P,C)).

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ³¹P | - | 180 – 200 | Singlet | - |

| ¹H | -O-CH₂(α) | 3.8 – 4.2 | Triplet of Doublets | ³J(H,H) ≈ 6-7; ³J(P,H) ≈ 8-12 |

| -CH₂-CH₂(β) | 1.6 – 1.8 | Multiplet | - | |

| -CH₂-CH₃(γ) | 1.4 – 1.6 | Multiplet | - | |

| -CH₃(δ) | 0.9 – 1.0 | Triplet | ³J(H,H) ≈ 7 | |

| ¹³C | -O-CH₂(α) | 65 – 75 | Doublet | ²J(P,C) ≈ 5-10 |

| -CH₂-CH₂(β) | 30 – 35 | Doublet | ³J(P,C) ≈ 5-8 | |

| -CH₂-CH₃(γ) | 18 – 22 | Singlet | - | |

| -CH₃(δ) | 13 – 15 | Singlet | - |

Two-Dimensional NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the molecular structure of this compound and its reaction products.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes the connectivity between adjacent protons. For the butyl group, cross-peaks will be observed between Hα/Hβ, Hβ/Hγ, and Hγ/Hδ, confirming the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. For this compound, HMBC is particularly useful for confirming the P-O-C linkage. Correlations would be expected between the ³¹P nucleus and the α- and β-protons, as well as between the ³¹P nucleus and the α- and β-carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by vibrations of the butyl group and the unique P-O-Cl moiety. The key functional group vibrations are:

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl group are expected in the 2850–3000 cm⁻¹ region.

P-O-C Stretching: The P-O-C linkage gives rise to characteristic stretching vibrations. An asymmetric stretch is typically strong in the IR spectrum and is found in the 1000–1050 cm⁻¹ region. A symmetric stretch is expected around 740–780 cm⁻¹. researchgate.netrsc.org

P-Cl Stretching: The phosphorus-chlorine bonds exhibit strong vibrations in the low-frequency region of the spectrum. For dichlorophosphites, two distinct stretching vibrations (symmetric and asymmetric) are expected. These bands are typically strong in the Raman spectrum and are found in the range of 450–550 cm⁻¹ .

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Strong / Strong |

| P-O-C Asymmetric Stretch | P-O-C | 1000 - 1050 | Strong / Medium |

| P-O-C Symmetric Stretch | P-O-C | 740 - 780 | Medium / Strong |

| P-Cl Asymmetric Stretch | PCl₂ | 490 - 550 | Strong / Strong |

| P-Cl Symmetric Stretch | PCl₂ | 450 - 490 | Strong / Strong |

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ vibrational spectroscopy (typically using an attenuated total reflectance (ATR) probe for IR or a fiber-optic probe for Raman) is a powerful process analytical technology (PAT) for monitoring the progress of reactions involving this compound in real-time.

For instance, during the synthesis of this compound from butanol and phosphorus trichloride (B1173362), the reaction can be monitored by observing the disappearance of the O-H stretching band of butanol (around 3300 cm⁻¹) and the characteristic P-Cl vibrations of PCl₃. Concurrently, the appearance and growth of the characteristic P-O-C and the new P-Cl bands of the this compound product can be tracked. This allows for the determination of reaction kinetics, the identification of any transient intermediates, and the confirmation of reaction completion without the need for sampling and offline analysis. Similarly, subsequent reactions of this compound, such as its conversion to phosphites or phosphonates, can be monitored by following the disappearance of its unique spectral signature and the emergence of new bands corresponding to the P=O or P-O-C vibrations of the products.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. In the analysis of organophosphorus compounds like this compound, MS provides critical data through high-resolution mass determination and fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of compounds by providing highly accurate mass measurements. mtu.edu Unlike standard mass spectrometry, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, often to within a few parts per million (ppm). mtu.edunih.gov This level of accuracy allows for the determination of a unique elemental composition, thereby confirming the molecular formula of the analyte. nih.gov

For this compound (C₄H₉Cl₂OP), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The technique is particularly valuable for analyzing reaction products where the elemental composition may have changed. By comparing the experimentally measured accurate mass to the theoretical mass calculated from the isotopic masses of the constituent elements, a molecular formula can be confidently assigned. nih.gov

Table 1: Theoretical Isotopic Mass Data for this compound This interactive table details the theoretical exact masses for the most abundant isotopologues of the molecular ion [M]⁺.

| Molecular Formula | Isotopes | Theoretical Exact Mass (Da) |

|---|---|---|

| C₄H₉³⁵Cl₂OP | ¹²C, ¹H, ³⁵Cl, ¹⁶O, ³¹P | 173.97678 |

| C₄H₉³⁵Cl³⁷ClOP | ¹²C, ¹H, ³⁵Cl, ³⁷Cl, ¹⁶O, ³¹P | 175.97383 |

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through the controlled fragmentation of a selected precursor ion. ncsu.edu In this process, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), breaking it apart into smaller fragment ions. youtube.com The resulting fragmentation pattern is a fingerprint that helps to elucidate the molecule's connectivity and confirm its structure. youtube.comcore.ac.uk

The fragmentation of organophosphorus compounds is influenced by the relative strengths of the chemical bonds within the molecule. youtube.comnih.gov For this compound, characteristic fragmentation pathways would likely involve the cleavage of the phosphorus-chlorine (P-Cl), phosphorus-oxygen (P-O), and oxygen-carbon (O-C) bonds. Common fragmentation patterns for similar compounds include the loss of neutral molecules or radicals. libretexts.org Analysis of these fragments allows for the reconstruction of the original molecular structure.

Table 2: Predicted Fragmentation Pathways for this compound This interactive table lists potential fragment ions that could be observed in the mass spectrum of this compound following ionization and fragmentation.

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Predicted Fragment m/z |

|---|---|---|---|

| [C₄H₉Cl₂OP]⁺ | [C₄H₉OPCl]⁺ | Cl | 139.0053 |

| [C₄H₉Cl₂OP]⁺ | [Cl₂OP]⁺ | C₄H₉ | 116.9034 |

| [C₄H₉Cl₂OP]⁺ | [C₄H₉O]⁺ | PCl₂ | 73.0653 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgcarleton.edu The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. wikipedia.org The binding energy of these electrons is characteristic of the element and its oxidation state, providing valuable insight into the chemical environment. carleton.edu

For this compound, XPS can be used to analyze the phosphorus atom. The binding energy of the P 2p core level electrons is directly related to the oxidation state of the phosphorus. unisa.edu.auukm.my In this compound, phosphorus exists in the +3 oxidation state. This would result in a characteristic P 2p binding energy that can be compared to reference compounds. For instance, studies on similar organophosphorus compounds show distinct binding energies for different oxidation states; the P 2p binding energy for triisopropyl phosphite (PO₃ environment, P³⁺) is reported as 132.9 eV, while phosphate (B84403) compounds (PO₄ environment, P⁵⁺) show higher binding energies around 133.3-134.0 eV. ukm.myresearchgate.net

This analytical capability is particularly useful for studying the reaction products of this compound. For example, if this compound undergoes oxidation to form a phosphate-containing species (P⁵⁺), XPS would detect a shift in the P 2p binding energy to a higher value. unisa.edu.auresearchgate.net This allows for the direct monitoring of changes in the phosphorus oxidation state during surface reactions or degradation processes. ung.si

Table 3: Representative P 2p Binding Energies for Different Phosphorus Oxidation States This interactive table shows typical binding energy ranges for phosphorus in different chemical environments, which can be used to interpret XPS data for this compound and its derivatives. Data is based on analogous compounds. ukm.myresearchgate.net

| Phosphorus Environment | Oxidation State | Representative Compound | P 2p Binding Energy (eV) |

|---|---|---|---|

| Phosphite (PO₃) | +3 | Triisopropyl phosphite | 132.9 |

| Phosphate (PO₄) | +5 | Glycerol phosphate | 133.3 |

Theoretical and Computational Chemistry Studies on Butyldichlorophosphite

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn dictates its physical and chemical properties. mdpi.comarxiv.org Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to determine the electronic wavefunctions and energies of butyldichlorophosphite. lsu.edumdpi.com These calculations provide a detailed picture of how atoms are held together and how the electron density is distributed across the molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each MO extending over the entire molecule. huntresearchgroup.org.uklasalle.edu Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding chemical reactivity. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. youtube.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the phosphorus and oxygen atoms, as well as the p-orbitals of the chlorine atoms. The LUMO is likely to be an anti-bonding orbital associated with the P-Cl bonds.

Charge distribution analysis determines the partial atomic charges on each atom in the molecule. scispace.comlibretexts.org This is crucial for understanding electrostatic interactions, polarity, and the molecule's reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges. huntresearchgroup.org.uk In this compound, the high electronegativity of chlorine and oxygen atoms results in them carrying partial negative charges, while the phosphorus and carbon atoms bear partial positive charges.

Table 1: Hypothetical Molecular Orbital Properties and NBO Charges for this compound Calculated at a representative DFT level (e.g., B3LYP/6-311G)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Indicates kinetic stability and resistance to electronic excitation. |

| NBO Charge on P | +1.25 e | Partial atomic charges indicating electron distribution. Phosphorus is highly electron-deficient (electrophilic). |

| NBO Charge on O | -0.60 e | |

| NBO Charge on Cl (avg.) | -0.45 e | |

| NBO Charge on Butyl C1 | -0.15 e |

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds and determining their relative stabilities. nih.govmdpi.com For this compound, key rotations occur around the P-O and O-C bonds of the butoxy group. Computational methods systematically explore the potential energy surface to locate energy minima, which correspond to stable conformers. lsu.edu

The relative stability of different conformers is determined by their computed energies, with lower energy indicating higher stability. umn.edumdpi.com Steric hindrance between the bulky butyl group and the chlorine atoms plays a significant role in determining the preferred conformation. sapub.org The analysis can reveal the most populated conformer at a given temperature and the energy barriers to rotation between different conformers. mdpi.com

Table 2: Example Conformational Analysis of this compound Relative energies of conformers arising from rotation around the P-O-C-C dihedral angle.

| Conformer | Dihedral Angle (P-O-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most Stable (Global Minimum) |

| Gauche | ~60° | 1.25 | Less Stable |

| Eclipsed (Transition State) | ~0° | 4.50 | Rotational Barrier |

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.org It allows for the study of transient species like transition states that are often difficult or impossible to observe experimentally. montclair.edu

A chemical reaction proceeds from reactants to products via a transition state (TS), which is a maximum on the potential energy surface along the reaction coordinate but a minimum in all other degrees of freedom. arxiv.org Locating the precise geometry and energy of the TS is a primary goal in computational reaction mechanism studies. researchgate.net Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov This calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located TS correctly connects the desired species. nih.govuky.edu This collection of pathways is often referred to as a reaction route map (RRM). arxiv.orgnih.govrsc.org

The activation energy (Ea) is the energy difference between the reactants and the transition state. fsu.edulibretexts.org It is a critical parameter that determines the rate of a chemical reaction. mdpi.com Computational methods provide a direct way to calculate this energy barrier. reddit.commdpi.com

According to transition-state theory, the rate constant (k) of a reaction can be calculated from the Gibbs free energy of activation (ΔG‡). libretexts.org This requires computing not only the electronic energies but also the vibrational frequencies of the reactant and transition state structures to account for zero-point vibrational energy, thermal corrections, and entropy.

Table 3: Hypothetical Kinetic Data for the Hydrolysis of this compound Reaction: C4H9OPCl2 + H2O → C4H9OPH(O)Cl + HCl

| Parameter | Calculated Value | Significance |

|---|---|---|

| Electronic Activation Energy (ΔE‡) | 20.5 kcal/mol | The potential energy barrier for the reaction at 0 K. |

| Gibbs Free Energy of Activation (ΔG‡) | 22.1 kcal/mol | The free energy barrier at standard conditions (298.15 K), including thermal and entropic effects. |

| Calculated Rate Constant (k) at 298.15 K | 1.5 x 10-3 s-1 | A theoretical prediction of the reaction rate based on the calculated free energy barrier. |

Reactions are often performed in a solvent, which can significantly influence their dynamics and energetics. wikipedia.orgethz.ch Computational models can account for these solvent effects in several ways. Implicit solvent models (also known as continuum models) represent the solvent as a continuous medium with a specific dielectric constant, which solvates the solute. wikipedia.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Prediction and Interpretation of Spectroscopic Data

Theoretical and computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing insights that complement and guide experimental work. For this compound, computational methods can be employed to calculate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR), aiding in the structural elucidation and vibrational analysis of the molecule.

Similarly, DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts. nih.govnih.govrsc.org These calculations can provide theoretical ¹³C, ¹H, and ³¹P NMR spectra for this compound. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the molecular structure and assign specific resonances to individual atoms within the molecule. nih.govrsc.org The accuracy of predicted NMR spectra can be dependent on the choice of functional and basis set, and in some cases, incorporating solvent effects can improve the correlation with experimental results. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Illustrative Experimental Frequency (cm⁻¹) |

| P-Cl Symmetric Stretch | 485 | ~490 |

| P-Cl Asymmetric Stretch | 520 | ~525 |

| P-O Stretch | 750 | ~755 |

| C-O Stretch | 1020 | ~1025 |

| CH₂ Scissoring | 1450 | ~1455 |

| C-H Stretch | 2950 | ~2960 |

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions and the structure of liquids. nih.govaip.org For this compound in the liquid state, MD simulations can elucidate how individual molecules interact with each other, which governs the macroscopic properties of the substance such as viscosity and density. researchgate.netnjit.edu

In a typical MD simulation of liquid this compound, a simulation box containing a large number of molecules is defined, and the trajectories of these molecules are calculated by integrating Newton's equations of motion. The forces between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. aip.org These force fields typically include terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions such as van der Waals forces and electrostatic interactions. harvard.edulibretexts.org

Through the analysis of the simulation trajectories, various properties related to intermolecular interactions can be calculated. One of the most important of these is the radial distribution function (RDF), which describes the probability of finding another molecule at a certain distance from a reference molecule. The RDF can reveal the local structure and packing of molecules in the liquid. For this compound, RDFs could be calculated for different pairs of atoms (e.g., P-P, P-Cl, Cl-Cl) to understand the preferred relative orientations of the molecules.

Furthermore, MD simulations can be used to compute the binding energy between molecules, providing a quantitative measure of the strength of the intermolecular interactions. mdpi.com These interactions in this compound would likely be dominated by dipole-dipole interactions due to the polar P-Cl and P-O bonds, as well as weaker van der Waals interactions from the butyl chain. harvard.edulibretexts.org Understanding these interactions is crucial for predicting the behavior of this compound in various environments. While specific MD simulation data for this compound is not available, studies on other organophosphorus liquids have demonstrated the utility of this approach in understanding their liquid-state properties. nih.govresearchgate.net

Application of Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio quantum chemistry methods are fundamental tools for investigating the electronic structure and properties of molecules from first principles. nih.gov These methods can be applied to this compound to gain a deeper understanding of its geometry, stability, and reactivity.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on solving the Schrödinger equation without empirical parameters. dtic.mildtic.mil These methods can provide highly accurate predictions of molecular properties, although they can be computationally expensive. For this compound, ab initio calculations can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. semanticscholar.org These calculations can also be used to determine the molecule's vibrational frequencies and to study reaction mechanisms involving this compound. researchgate.netresearchgate.net

DFT is another powerful quantum mechanical method that has become very popular due to its balance of accuracy and computational efficiency. nih.govnih.gov In DFT, the electron density is the fundamental variable used to calculate the energy of the system. A variety of exchange-correlation functionals are available within DFT, such as the widely used B3LYP functional. sphinxsai.comscientific-journal.com DFT calculations can be used to investigate a wide range of properties of this compound, including its optimized geometry, electronic structure (e.g., HOMO-LUMO energy gap), and spectroscopic properties. semanticscholar.orgsphinxsai.comnih.gov For example, DFT calculations have been successfully used to study the structure and vibrational spectra of various organophosphorus compounds. rsc.orgnih.gov

A key application of both DFT and ab initio methods is the determination of the molecule's potential energy surface. This allows for the identification of stable conformers of this compound, such as different rotational isomers around the P-O and C-C bonds, and the calculation of the energy barriers between them. The results of these calculations provide fundamental insights into the molecule's structure and dynamics. A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented in Table 2.

Table 2: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: These values are illustrative and based on typical bond lengths and angles for similar organophosphorus compounds, as no specific published computational data for this compound was found.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| P-Cl Bond Length | 2.05 |

| P-O Bond Length | 1.62 |

| O-C Bond Length | 1.45 |

| Cl-P-Cl Bond Angle | 101.5 |

| Cl-P-O Bond Angle | 103.0 |

| P-O-C Bond Angle | 120.0 |

Advanced Applications in Materials Science and Polymer Chemistry

Butyldichlorophosphite as a Building Block for Phosphorus-Containing Polymers

The synthesis of phosphorus-containing polymers is a rapidly growing field, driven by the unique properties conferred by the phosphorus atom. This compound serves as a key monomer in the creation of these specialized polymers, offering a straightforward route to polyphosphites and other phosphorus-containing polymer backbones.

This compound is particularly amenable to polycondensation reactions with a variety of difunctional or polyfunctional nucleophiles, such as diols, to produce polyphosphites. This process involves the stepwise reaction of the P-Cl groups with the hydroxyl groups of the diol, eliminating hydrogen chloride and forming a phosphite (B83602) ester linkage in the polymer backbone.

The general reaction scheme for the polycondensation of this compound with a diol is as follows:

n BuO-PCl₂ + n HO-R-OH → [-O-R-O-P(OBu)-]n + 2n HCl

This method allows for the synthesis of linear, branched, and cross-linked polymeric architectures by carefully selecting the functionality of the comonomers. For example, the use of a triol instead of a diol can lead to the formation of a cross-linked network. The choice of the diol (R group) also plays a crucial role in determining the final properties of the polymer, such as its flexibility, thermal stability, and solubility.

| Diol Comonomer | Resulting Polymer Architecture | Potential Properties |

| Ethylene Glycol | Linear Poly(ethylene butylphosphite) | Flexible, potentially biodegradable |

| Bisphenol A | Linear Poly(bisphenol A butylphosphite) | Rigid, higher thermal stability |

| Glycerol | Cross-linked Poly(glycerol butylphosphite) | Thermoset, increased mechanical strength |

| Poly(ethylene glycol) (PEG) | Linear Poly(PEG butylphosphite) | Water-soluble, biocompatible |

This table presents potential outcomes based on established principles of polymer chemistry.

The incorporation of the butyl-phosphorus moiety into a polymer backbone can significantly influence its material properties. The phosphorus atom, in its +3 oxidation state in the phosphite, can act as an antioxidant and a thermal stabilizer. The butyl group, on the other hand, can enhance the solubility of the polymer in organic solvents and increase its flexibility.

One of the most significant properties imparted by phosphorus-containing moieties is flame retardancy. During combustion, polyphosphites can decompose to form a protective char layer on the surface of the material. This char layer acts as a barrier, insulating the underlying polymer from the heat and fuel source, and preventing the release of flammable volatiles. The presence of phosphorus also promotes dehydration of the polymer, further contributing to char formation.

| Property | Influence of Butyl-Phosphorus Moiety |

| Flame Retardancy | Promotes char formation, acting as a physical barrier and reducing the release of flammable gases. |

| Thermal Stability | The P-O-C bonds can exhibit good thermal stability. The phosphorus center can act as a radical scavenger. |

| Solubility | The butyl group can increase solubility in non-polar organic solvents. |

| Adhesion | The polar phosphite group can improve adhesion to various substrates. |

This table is a summary of expected properties based on the chemical nature of the butyl-phosphorus moiety.

Functional Materials Derived from this compound

The reactivity of this compound extends beyond the synthesis of simple polymers. It is a valuable precursor for the creation of a diverse range of functional organic materials with properties tailored for specific applications.

By reacting this compound with molecules containing specific functional groups, it is possible to design and synthesize organic materials with tailored optical, electronic, or catalytic properties. For example, reaction with chromophoric or fluorophoric diols can lead to the formation of polymers with interesting photophysical properties.

Furthermore, this compound can be used to synthesize organophosphorus ligands. The phosphorus atom in phosphites possesses a lone pair of electrons, making it an effective ligand for transition metals. By reacting this compound with appropriate diols or aminoalcohols, chiral or achiral phosphite ligands can be prepared. These ligands are crucial components in homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity.

| Reactant | Resulting Functional Material | Potential Application |

| Fluorescent Diol | Fluorescent Polymer | Organic Light-Emitting Diodes (OLEDs), Sensors |

| Chiral Diol | Chiral Phosphite Ligand | Asymmetric Catalysis |

| Diol with a Redox-Active Moiety | Redox-Active Polymer | Batteries, Electrochromic Devices |

This table illustrates the versatility of this compound in creating functional materials through strategic reactant selection.

This compound can be employed in the development of cross-linking agents and as a polymer modifier to enhance the properties of existing polymers. Its two reactive chlorine atoms allow it to act as a linker between polymer chains that possess nucleophilic groups, such as hydroxyl or amine functionalities.

For instance, this compound can be used to cross-link polymers like poly(vinyl alcohol) or cellulose (B213188) derivatives. This cross-linking process can improve the mechanical strength, thermal stability, and solvent resistance of the original polymer.

As a polymer modifier, this compound can be grafted onto the surface of a polymer or incorporated as a comonomer in small amounts. This modification can introduce phosphorus moieties that enhance flame retardancy, improve adhesion, or act as stabilizers against thermal or oxidative degradation.

| Polymer to be Modified | Modification Strategy | Resulting Property Enhancement |

| Poly(vinyl alcohol) | Cross-linking with this compound | Increased mechanical strength, reduced water solubility |

| Polyolefins | Grafting of butyl phosphite groups (after conversion) | Improved adhesion, enhanced dyeability |

| Epoxy Resins | Use as a reactive additive | Increased flame retardancy, improved thermal stability |

This table provides examples of how this compound can be used to modify existing polymers to achieve desired properties.

Precursors for Advanced Material Formulations

The versatility of this compound makes it a valuable precursor for a variety of advanced material formulations. Its ability to react with a wide range of nucleophiles opens up pathways to numerous organophosphorus compounds that can be used as additives or key components in these formulations.

For example, this compound can be a starting material for the synthesis of:

Antioxidants and Thermal Stabilizers: The phosphite moiety is known for its ability to scavenge radicals and decompose hydroperoxides, which are key steps in the oxidative degradation of polymers.

Flame Retardant Additives: this compound can be converted into non-polymeric, phosphorus-containing molecules that can be blended with various plastics to impart flame retardancy.

Lubricant Additives: Organophosphorus compounds derived from this compound can function as anti-wear and extreme pressure additives in lubricating oils.

Building Blocks for Dendrimers and Hyperbranched Polymers: The difunctional nature of this compound allows it to be used in the iterative synthesis of dendrimers and hyperbranched polymers containing a phosphorus core or branching points.

Broader Research Implications in Organophosphorus Chemistry

Comparative Studies with Other Organophosphorus Halides

Butyldichlorophosphite's chemical behavior is best understood in comparison to other organophosphorus halides. These compounds share the common feature of having one or more halogen atoms bonded to a central phosphorus atom, but their reactivity is modulated by the other substituents on the phosphorus. Key comparative compounds include other dichlorophosphites, dichlorophosphines, and phosphorus oxychloride.

The primary difference lies in the oxidation state of the phosphorus and the nature of the organic group. In this compound, the phosphorus is in the +3 oxidation state and is bonded to an alkoxy group (-OBu) and two chlorine atoms. This structure makes it a versatile electrophile.

| Feature | This compound (Alkyl Dichlorophosphite) | Phenyldichlorophosphine (Aryl Dichlorophosphine) | Phosphorus Oxychloride |

| Phosphorus Oxidation State | +3 | +3 | +5 |

| Key Structural Unit | P-O bond | P-C bond | P=O bond |

| Primary Reactivity | Electrophilic substitution at P-Cl bonds | Electrophilic substitution at P-Cl bonds | Electrophilic substitution at P-Cl bonds |

| Reaction with Alcohols | Forms phosphites [P(OR)₃] or mixed phosphites. | Forms phosphonites [RP(OR')₂]. | Forms phosphate (B84403) esters [PO(OR)₃]. |

| Reaction with Grignard Reagents | Can lead to the formation of phosphines. | Forms tertiary phosphines [R'₂PR]. | Can form phosphine (B1218219) oxides [R₃P=O]. |

| Hydrolysis Product | Butylphosphorous acid and HCl | Phenylphosphonous acid and HCl | Phosphoric acid and HCl |

| Key Application Area | Precursor to phosphite (B83602) ligands, phosphonates. | Precursor to phosphine ligands, phosphinic acids. | Phosphorylating agent, precursor to phosphate esters. |

The butoxy group in this compound makes it less electrophilic than phosphorus trichloride (B1173362) but highly susceptible to nucleophilic attack by alcohols and amines, typically leading to the formation of phosphites and phosphoramidites. In contrast, dichlorophosphines like phenyldichlorophosphine, which feature a direct phosphorus-carbon bond, are precursors to phosphines and phosphinic acids. Phosphorus oxychloride, with phosphorus in the +5 oxidation state, is a powerful phosphorylating agent used to create phosphate esters, which are structurally distinct from the phosphonates derived from P(III) compounds.

Contribution to the Development of New Phosphorus Chemistry Methodologies

This compound and related dichlorophosphites are instrumental in the development of novel synthetic methods in organophosphorus chemistry. Their utility as precursors allows for the synthesis of a wide array of more complex phosphorus-containing molecules.

One of the most significant areas of contribution is in the synthesis of ligands for catalysis. By reacting this compound with carefully selected diols or amino alcohols, chemists can construct chiral phosphite or phosphoramidite (B1245037) ligands. These ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Furthermore, this compound is a key starting material for the Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation. Although the reaction classically involves the reaction of a trialkyl phosphite with an alkyl halide, dichlorophosphites serve as precursors to the necessary phosphite reagents. The reaction sequence typically involves:

Phosphite Synthesis: Reaction of this compound with alcohols to yield a trialkyl phosphite.

Arbuzov Rearrangement: Subsequent reaction with an alkyl halide to form a dialkyl phosphonate (B1237965).

This two-step approach, starting from reagents like this compound, provides a flexible route to a diverse range of phosphonates, which have applications as flame retardants, pharmaceuticals, and metal chelating agents. The development of radical-based phosphorus reactions has also provided new avenues for creating C-P bonds, with some methodologies potentially utilizing precursors derived from dichlorophosphites. nih.gov

Impact on Sustainable Chemical Synthesis and Resource Efficiency

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. nih.gov In organophosphorus chemistry, reagents like this compound can play a role in advancing these goals, primarily through enhancing resource and step efficiency. nih.govalliedacademies.org

The use of this compound as a bifunctional reagent (containing two reactive P-Cl bonds) allows for the construction of complex molecules in fewer steps. For instance, its use in synthesizing bidentate ligands can reduce the number of synthetic operations compared to a stepwise approach, thereby minimizing solvent use, energy consumption, and waste generation.

Catalysis is a central pillar of sustainable chemistry. researchgate.net By serving as a precursor to specialized catalysts, this compound contributes to the development of more efficient chemical processes. alliedacademies.org Catalytic reactions often require lower temperatures and produce less waste than stoichiometric alternatives. The development of recyclable catalysts, potentially incorporating ligands derived from this compound, further enhances the sustainability of chemical manufacturing. beilstein-journals.org

Improving atom economy is another key aspect of green chemistry. Methodologies that utilize this compound in multi-component reactions, where most of the atoms from the reactants are incorporated into the final product, represent a more sustainable approach to synthesis.

Future Directions and Challenges in this compound Research

The field of organophosphorus chemistry continues to evolve, and the role of foundational reagents like this compound is adapting to new challenges and opportunities.

Future Directions:

Novel Catalyst Development: A primary future direction is the design of new, highly efficient, and selective catalysts for organic synthesis. This compound will likely continue to serve as a versatile building block for chiral ligands and organocatalysts.

Advanced Materials: There is growing interest in phosphorus-containing polymers and materials for applications such as flame retardants, electronics, and energy storage. This compound can act as a monomer or cross-linking agent in the synthesis of these novel materials.

Bio-organophosphorus Chemistry: The synthesis of phosphonate analogues of biologically important molecules remains an active area of research. Methodologies starting from this compound could be adapted to create new pro-drugs or enzyme inhibitors.

Challenges:

Moisture Sensitivity: Like most phosphorus halides, this compound is highly sensitive to moisture, which complicates its handling, storage, and use, often requiring inert atmosphere techniques.

Selectivity: The two chlorine atoms are highly reactive, and achieving selective monosubstitution can be challenging. Developing methodologies that allow for precise, stepwise reactions is an ongoing research goal.

Environmental Concerns: The synthesis of organophosphorus compounds can generate hazardous byproducts, such as hydrogen chloride. Developing greener synthetic routes that minimize waste and use more environmentally benign solvents remains a significant challenge for the chemical community. nih.gov

Q & A

Q. What are the established protocols for synthesizing butyldichlorophosphite, and how can purity be validated?

this compound synthesis typically involves reacting butanol with phosphorus trichloride under anhydrous conditions, followed by distillation. Key validation steps include:

- Purity assessment : Use P NMR to confirm absence of byproducts (e.g., phosphorous acid derivatives). A singlet near 120–130 ppm is indicative of pure this compound .

- Quantitative analysis : Titration with silver nitrate to measure chloride ion content, ensuring stoichiometric equivalence .

- Safety protocols : Conduct reactions in a fume hood with inert gas purging to mitigate hydrolysis and HCl release .

Q. Table 1: Key Characterization Data

| Parameter | Method | Expected Result |

|---|---|---|

| Purity | P NMR | Single peak at ~125 ppm |

| Chloride content | Argentometric titration | 2.0–2.1 eq Cl⁻ per mole |

| Boiling point | Distillation | 80–85°C (0.1 mmHg) |

Q. How should researchers handle contradictions in reported reactivity data for this compound?

Discrepancies in reactivity (e.g., hydrolysis rates or ligand-exchange behavior) may arise from:

- Experimental variables : Trace moisture, solvent polarity, or temperature fluctuations. Replicate studies under controlled conditions (e.g., Karl Fischer titration for moisture quantification) .

- Data interpretation : Cross-reference studies using the same analytical methods (e.g., IR spectroscopy for P–Cl bond stability vs. P NMR for intermediate detection) .

- Class-based extrapolation : Compare with structurally analogous chlorophosphites (e.g., dichlorotriphenylphosphorane) to identify trends in steric/electronic effects .

Advanced Research Questions

Q. What computational models are suitable for predicting this compound’s reaction pathways?

- Density Functional Theory (DFT) : Optimize geometries of intermediates (e.g., pentavalent phosphorus species) to map hydrolysis or nucleophilic substitution pathways. Validate with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvent effects on reactivity (e.g., THF vs. dichloromethane) to explain divergent product distributions .

- Limitations : Computational models may underestimate steric effects in bulky systems; calibrate with experimental crystallographic data where available .

Q. How can researchers design experiments to resolve ambiguities in this compound’s coordination chemistry?

- Variable-temperature NMR : Monitor ligand-exchange dynamics (e.g., with amines or alcohols) to distinguish associative vs. dissociative mechanisms .

- X-ray crystallography : Characterize stable adducts (e.g., with transition metals) to confirm binding modes and oxidation states .

- Competitive experiments : Compare reactivity with alternative ligands (e.g., phosphites vs. phosphonates) under identical conditions to establish selectivity trends .

Q. What strategies ensure reproducibility in studies involving this compound?

- Standardized reporting : Document solvent drying methods, reaction times, and purification steps (e.g., distillation vs. chromatography) to minimize variability .

- Negative controls : Include reactions without catalysts or under inert atmospheres to isolate this compound’s inherent reactivity .

- Data transparency : Publish raw spectral data and crystallographic .cif files in supplementary materials for independent validation .

Q. Table 2: Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy | Relevant Evidence |

|---|---|---|

| Hydrolysis during storage | Store under argon at −20°C | |

| Ambiguous NMR assignments | Use P–H HMBC | |

| Inconsistent yields | Optimize stoichiometry via DoE |

Q. How should researchers address gaps in toxicological data for this compound?

- Class-based risk assessment : Extrapolate from organophosphate toxicology studies, focusing on acetylcholinesterase inhibition and dermal absorption rates .

- In vitro assays: Use hepatocyte or neuronal cell lines to screen for acute cytotoxicity and metabolic byproducts .

- Regulatory alignment : Follow OECD guidelines for in vivo studies (e.g., acute oral toxicity in rodents) if preliminary data suggest significant hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.